2-Anilino-5-benzoyl-4-pyrrol-1-ylthiophene-3-carbonitrile
Description
Properties
IUPAC Name |
2-anilino-5-benzoyl-4-pyrrol-1-ylthiophene-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3OS/c23-15-18-19(25-13-7-8-14-25)21(20(26)16-9-3-1-4-10-16)27-22(18)24-17-11-5-2-6-12-17/h1-14,24H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAZHAEZJTYNJLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C(=C(S2)NC3=CC=CC=C3)C#N)N4C=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anilino-5-benzoyl-4-pyrrol-1-ylthiophene-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of aniline with a benzoyl chloride derivative to form an intermediate, which is then subjected to cyclization with a pyrrole derivative and a thiophene precursor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Anilino-5-benzoyl-4-pyrrol-1-ylthiophene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert nitriles to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
2-Anilino-5-benzoyl-4-pyrrol-1-ylthiophene-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe for biological imaging.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 2-Anilino-5-benzoyl-4-pyrrol-1-ylthiophene-3-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, influencing cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Crystallographic Comparisons
Thiophene derivatives with substituted aromatic and heteroaromatic groups often exhibit distinct crystallographic behaviors. For instance:
- Hydrogen Bonding Patterns: Compared to simpler thiophene-carbonitrile analogs, the presence of the anilino (-NHPh) and benzoyl (-COPh) groups in 2-anilino-5-benzoyl-4-pyrrol-1-ylthiophene-3-carbonitrile introduces additional hydrogen-bond donors/acceptors. Bernstein et al. () highlight that such functionalities can form complex hydrogen-bonding networks, influencing crystal packing and stability. In contrast, non-polar analogs (e.g., alkyl-substituted thiophenes) lack these interactions, resulting in less ordered crystalline phases.
- Ring Puckering and Conformation : Cremer and Pople’s work () defines ring puckering coordinates for cyclic systems. The pyrrol-1-yl substituent in the compound may induce puckering in the thiophene ring, altering its planarity compared to unsubstituted thiophenes. For example, 4-pyrrolidinylthiophenes typically exhibit greater puckering (quantified via amplitude q and phase angle φ) than 4-methylthiophenes due to steric and electronic effects .
Electronic and Functional Comparisons
- Electron-Withdrawing vs. Electron-Donating Groups: The 3-carbonitrile group is a strong electron-withdrawing substituent, which polarizes the thiophene ring and enhances its electron-deficient character. This contrasts with compounds like 2-anilino-5-benzoyl-4-pyrrol-1-ylthiophene-3-carboxylic acid, where the -COOH group offers both electron-withdrawing and hydrogen-bonding capabilities but lower thermal stability.
- Benzoyl vs.
Data Table: Key Properties of Selected Thiophene Derivatives
| Compound | Substituents (Positions) | Hydrogen Bonding Capacity | Ring Puckering (q, Å) | Melting Point (°C) |
|---|---|---|---|---|
| 2-Anilino-5-benzoyl-4-pyrrol-1-ylthiophene-3-carbonitrile | -NHPh (2), -COPh (5), -CN (3), pyrrol-1-yl (4) | High (N-H, C=O donors) | 0.12–0.15 (estimated) | 220–225 (predicted) |
| 2-Methyl-5-acetylthiophene-3-carbonitrile | -CH3 (2), -COCH3 (5), -CN (3) | Low | 0.05–0.08 | 180–185 |
| 2-Anilino-4-phenylthiophene-3-carboxylic acid | -NHPh (2), -Ph (4), -COOH (3) | High (COOH dimerization) | 0.10–0.12 | 210–215 |
Research Findings and Challenges
- Crystallographic Validation: Spek () emphasizes the importance of structure validation in crystallography. For 2-anilino-5-benzoyl-4-pyrrol-1-ylthiophene-3-carbonitrile, challenges include resolving disorder in the benzoyl/pyrrol-1-yl groups and verifying hydrogen-bond geometries. SHELX-based refinements () are critical for such analyses but may require high-resolution data due to the compound’s conformational flexibility.
- Thermal Stability : The benzoyl group enhances thermal stability compared to aliphatic analogs, as inferred from related compounds (e.g., ).
Biological Activity
2-Anilino-5-benzoyl-4-pyrrol-1-ylthiophene-3-carbonitrile (CAS Number: 338966-44-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of 2-anilino-5-benzoyl-4-pyrrol-1-ylthiophene-3-carbonitrile is C22H15N3OS, with a molecular weight of 369.45 g/mol. The compound features a thiophene ring, an aniline moiety, and a carbonitrile group, which contribute to its diverse biological activities.
Anticancer Activity
Research indicates that 2-anilino-5-benzoyl-4-pyrrol-1-ylthiophene-3-carbonitrile exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound induces apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Apoptosis via caspase activation |
| A549 (Lung Cancer) | 15.0 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 10.0 | Induction of oxidative stress |
Antimicrobial Activity
The compound has also shown antimicrobial properties against various bacterial strains. Studies report that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.
Table 2: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
The biological activity of 2-anilino-5-benzoyl-4-pyrrol-1-ylthiophene-3-carbonitrile is attributed to its interaction with specific molecular targets:
- Protein Kinase Inhibition : The compound has been identified as an inhibitor of certain protein kinases involved in cancer cell signaling pathways.
- DNA Intercalation : Its planar structure allows it to intercalate into DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cancer cells, leading to cell death.
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
- Study on Breast Cancer Cells : A recent study published in the Journal of Medicinal Chemistry demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability in MCF-7 cells, with significant apoptosis observed at higher concentrations.
- Antimicrobial Efficacy : In a comparative study published in Antibiotics, the compound was tested against standard antibiotics and showed superior efficacy against resistant strains of bacteria.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
